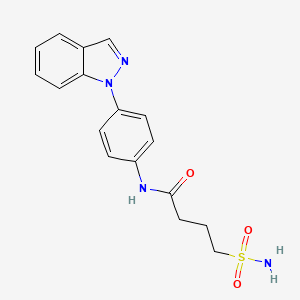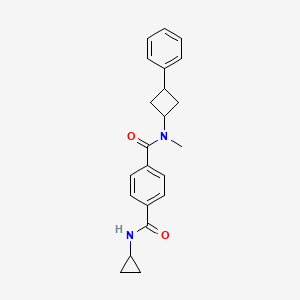![molecular formula C14H24N2O4 B7434591 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid, also known as CB6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in various fields of science. CB6 is a cyclic peptide that contains a cyclobutane ring and a hexanoyl side chain. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid is not fully understood, but it is believed to be due to its ability to interact with cell membranes and other biomolecules. 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been shown to bind to lipid bilayers and alter their properties, which may play a role in its drug delivery capabilities. 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has also been shown to interact with proteins and other biomolecules, although the specific mechanisms of these interactions are still being studied.
Biochemical and Physiological Effects:
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has also been shown to have potential as a drug delivery vehicle, due to its ability to bind to and transport drugs across cell membranes. 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has also been shown to have potential as a biomaterial, due to its unique mechanical properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid in lab experiments is its versatility. 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid can be synthesized in a variety of ways and can be used in a wide range of applications, from drug discovery to biomaterials to nanotechnology. However, one limitation of 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid is its cost. 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid is a synthetic peptide that can be expensive to produce in large quantities, which may limit its use in some applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid. One area of interest is in drug delivery, where 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has shown promise as a drug carrier. Researchers may explore ways to optimize the drug delivery capabilities of 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid, such as by modifying its structure or by combining it with other materials. Another area of interest is in biomaterials, where 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been used to create hydrogels and other materials with unique mechanical properties. Researchers may explore ways to further optimize the mechanical properties of 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid-based biomaterials, such as by modifying the peptide sequence or by combining 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid with other materials. Finally, researchers may explore ways to better understand the mechanism of action of 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid, which could lead to new applications and potential therapeutic uses.
Synthesemethoden
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the cyclobutane ring and hexanoyl side chain are added to the growing peptide chain one amino acid at a time. In solution-phase peptide synthesis, the cyclobutane ring and hexanoyl side chain are added to the amino acid before it is added to the growing peptide chain.
Wissenschaftliche Forschungsanwendungen
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been used in a variety of scientific research applications, including drug discovery, biomaterials, and nanotechnology. In drug discovery, 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been shown to have potential as a drug carrier due to its ability to bind to and transport drugs across cell membranes. In biomaterials, 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been used to create hydrogels and other materials with unique mechanical properties. In nanotechnology, 3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid has been used to create self-assembling nanotubes and other nanostructures.
Eigenschaften
IUPAC Name |
3-[6-(cyclobutanecarbonylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-12(15-10-8-13(18)19)7-2-1-3-9-16-14(20)11-5-4-6-11/h11H,1-10H2,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPEBOCEFQGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)


